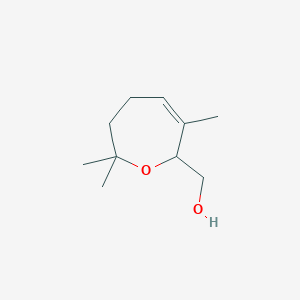![molecular formula C7H8N2O B14257302 1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine CAS No. 394249-65-1](/img/structure/B14257302.png)
1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h,3h-oxazolo[3,4-a][1,4]diazepine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a diazepine ring. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1h,3h-oxazolo[3,4-a][1,4]diazepine can be synthesized through various methods. One efficient approach involves the use of a one-pot synthesis protocol. This method typically includes the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . The reaction conditions are generally mild, and the process can be carried out under ambient temperature, making it a convenient and efficient method for producing this compound.
Industrial Production Methods: While specific industrial production methods for 1h,3h-oxazolo[3,4-a][1,4]diazepine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: 1h,3h-oxazolo[3,4-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-diazepine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
1h,3h-oxazolo[3,4-a][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1h,3h-oxazolo[3,4-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1h,3h-oxazolo[3,4-a][1,4]diazepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a diazepine ring but differ in their additional fused rings and functional groups.
Oxazolidinones: These compounds feature an oxazole ring but differ in their additional fused rings and functional groups.
Uniqueness: 1h,3h-oxazolo[3,4-a][1,4]diazepine is unique due to its specific ring fusion and the presence of both oxazole and diazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
394249-65-1 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1,3-dihydro-[1,3]oxazolo[3,4-a][1,4]diazepine |
InChI |
InChI=1S/C7H8N2O/c1-2-8-4-7-5-10-6-9(7)3-1/h1-4H,5-6H2 |
InChI-Schlüssel |
VCGMUFQBKCRWMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CC=CN2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



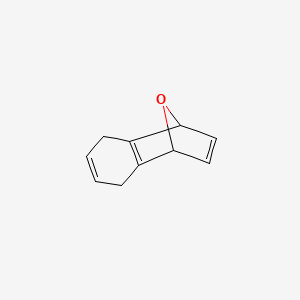
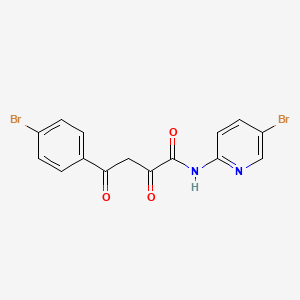
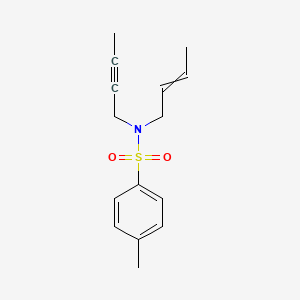
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
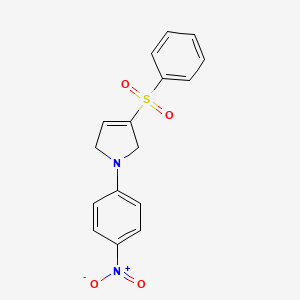
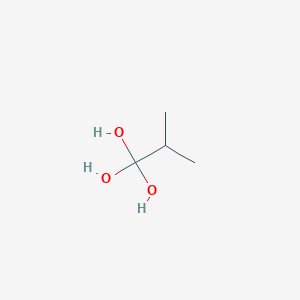
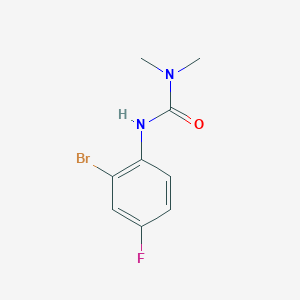
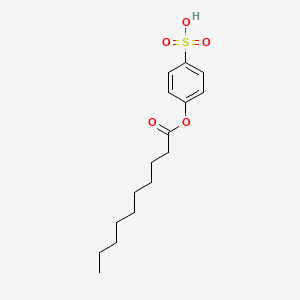
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)


